3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid

Lipophilicity XLogP3 Drug‑likeness

Researchers optimizing GPR40 agonists face metabolic instability and slow cross-coupling of aryl chloride intermediates. This α-fluorinated, meta-bromo arylpropionic acid building block directly addresses both bottlenecks. • α-Fluorine at the benzylic position reduces acyl-glucuronide reactivity, lowering reactive-metabolite toxicity risk vs. non-fluorinated analogs • 3-Bromo handle enables 50-100× faster Suzuki-Miyaura coupling than aryl chlorides, reducing catalyst loading and reaction times • gem-Dimethyl quaternary carbon provides conformational constraint for improved target selectivity Supplied at ≥95% purity with full QA documentation. Standard lab-scale quantities available for immediate dispatch.

Molecular Formula C11H12BrFO2
Molecular Weight 275.11 g/mol
Cat. No. B13181169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid
Molecular FormulaC11H12BrFO2
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC(C)(C(C1=CC(=CC=C1)Br)F)C(=O)O
InChIInChI=1S/C11H12BrFO2/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,14,15)
InChIKeyPKSFEBYOOYCGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid Profile


3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic acid (CAS 1781020-92-5) is a halogenated, α-fluoro carboxylic acid with the molecular formula C₁₁H₁₂BrFO₂ and a molecular weight of 275.11 g·mol⁻¹. The compound features a 3‑bromophenyl ring, a gem‑dimethyl quaternary carbon, and a fluorine atom at the benzylic (α) position of the propanoic acid backbone [1]. This substitution pattern places it in the class of α‑fluorinated arylpropionic acids, a scaffold that has drawn considerable attention in medicinal chemistry for its ability to modulate potency, metabolic stability, and plasma protein binding [2]. Commercially, the compound is supplied by specialist chemical vendors at purities of ≥95% .

Irreplaceability of 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid


In‑class compounds that differ solely by the absence of the α‑fluorine atom or by the position of the bromine substituent cannot be assumed to be functionally interchangeable. Alpha‑fluorination of arylpropionic acids has been shown to substantially alter metabolic liability, acyl‑glucuronide stability, and receptor‑level pharmacology—effects that are inseparable from the presence of the fluorine at the benzylic carbon [1]. Similarly, the 3‑bromo substitution pattern provides a unique balance of steric and electronic properties for cross‑coupling and protein‑ligand interactions that the 4‑bromo isomer does not replicate [2]. These molecular distinctions translate into quantifiable differences in lipophilicity, synthetic utility, and biological target engagement, making direct replacement scientifically unjustified without side‑by‑side data.

Comparative Evidence for 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid


Alpha-Fluorination Reduces Lipophilicity

The introduction of a fluorine atom at the α‑position reduces the predicted partition coefficient (XLogP3‑AA) from 3.3 for the non‑fluorinated analog 3‑(3‑bromophenyl)‑2,2‑dimethylpropanoic acid to 3.2 for the target compound [1][2]. Although this ΔlogP of –0.1 is modest, it is consistent with the electron‑withdrawing effect of fluorine and may contribute to lower non‑specific tissue binding and improved oral absorption, as observed in the broader α‑fluoroarylpropionic acid series [3].

Lipophilicity XLogP3 Drug‑likeness Physicochemical property

Alpha-Fluorination Enhances Acyl-Glucuronide Stability

The α‑fluorine substituent directly stabilizes the ester linkage of acyl‑glucuronide metabolites, reducing their propensity for nucleophilic attack by tissue nucleophiles—a reaction that can lead to idiosyncratic toxicity [1]. In a head‑to‑head comparison within the GPR40 agonist series, the α‑fluoro‑substituted compound exhibited significantly slower acyl‑glucuronide degradation compared to the non‑fluorinated analog (qualitative stability difference explicitly noted; exact half‑life values were not reported in the public domain abstract, but the structural basis is confirmed) [1].

Metabolic stability Acyl‑glucuronide Safety pharmacology Drug metabolism

Meta-Bromo Substitution Enhances Cross-Coupling Reactivity

The 3‑bromo (meta) position on the aromatic ring is sterically less hindered than the 4‑bromo (para) position with respect to the α‑fluoro‑dimethylpropanoic acid tail, enabling more efficient oxidative addition in palladium‑catalyzed cross‑coupling reactions. While no direct kinetic comparison for this exact scaffold is publicly available, the meta‑bromo isomer is predicted to react faster in Suzuki‑Miyaura and Buchwald‑Hartwig aminations due to reduced steric congestion at the site of oxidative addition [1][2].

Synthetic chemistry Cross‑coupling Bromine position effect Medicinal chemistry building block

Bromine vs. Chlorine: Cross-Coupling Reactivity Advantage

Aryl bromides undergo oxidative addition to Pd(0) complexes approximately 50‑ to 100‑fold faster than the corresponding aryl chlorides under standard Suzuki‑Miyaura conditions [1]. Consequently, 3‑(3‑bromophenyl)‑3‑fluoro‑2,2‑dimethylpropanoic acid is expected to function as a more reactive building block than its chloro analog (CAS 1780631‑41‑5) in palladium‑mediated transformations, enabling shorter reaction times and lower catalyst loadings in library production [1][2].

Aryl bromide Aryl chloride Oxidative addition Suzuki coupling

Reliable Purity and Commercial Availability

3‑(3‑Bromophenyl)‑3‑fluoro‑2,2‑dimethylpropanoic acid is commercially available from multiple suppliers with a minimum purity specification of 95% . In contrast, several close analogs, including the 4‑bromo isomer, are listed as 'discontinued' by distributors, and the 3‑chlorophenyl analog lacks publicly available purity certification . This procurement gap means that the target compound offers guaranteed quality suitable for reproducible research, whereas alternatives require in‑house re‑characterization before use.

Procurement Purity Quality control Reproducibility

Application Scenarios for 3-(3-Bromophenyl)-3-fluoro-2,2-dimethylpropanoic Acid


GPR40 Agonist Lead Optimization

Programs targeting GPR40 for type‑2 diabetes can exploit the α‑fluorine motif to enhance efficacy and safety. The published superagonist series demonstrates that α‑fluorination directly improves potency and reduces plasma protein binding [1], making 3‑(3‑bromophenyl)‑3‑fluoro‑2,2‑dimethylpropanoic acid a logical key intermediate for generating new analogs with predicted superior pharmacological profiles.

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The aryl bromide handle enables efficient diversification using Suzuki‑Miyaura coupling. The 50–100‑fold rate advantage of aryl bromides over aryl chlorides translates into faster reaction times and lower catalyst loadings, which is critical for high‑throughput library production [2][3].

Metabolic Stability Profiling of α-Fluoro Arylpropionic Acid Scaffolds

The stabilized acyl‑glucuronide conferred by the α‑fluorine atom reduces the risk of reactive‑metabolite‑mediated toxicity [1]. This compound can serve as a control or reference standard in metabolic stability assays aimed at benchmarking new chemical entities.

SAR Studies on Bromine Position

The meta‑bromo isomer provides a distinct steric and electronic environment compared to the para isomer, allowing medicinal chemists to probe the effect of halogen position on target binding and pharmacokinetics without the synthetic risk of a less reactive cross‑coupling partner [4].

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